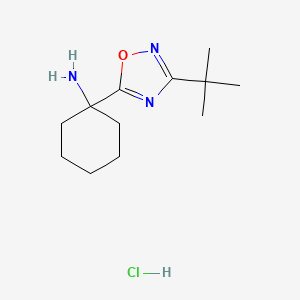

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Description

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 3-position. The cyclohexane ring is directly attached to the oxadiazole moiety via a carbon-nitrogen bond, and the amine group is protonated as a hydrochloride salt to enhance stability and solubility . This compound is primarily used in research and development (R&D) for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting enzymes or receptors where the tert-butyl group may influence steric or electronic interactions .

Molecular Formula: C₁₂H₁₆ClN₃OS Molecular Weight: 285.8 g/mol (calculated from ) CAS Registry Number: 1423032-57-8 Synonyms:

Properties

IUPAC Name |

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVYYSEIJUTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-90-4 | |

| Record name | Cyclohexanamine, 1-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Oxadiazole Ring

The key structural feature, the 1,2,4-oxadiazole ring, is typically prepared via condensation reactions involving tert-butylhydrazine and suitable carbonyl compounds. This step forms the heterocyclic oxadiazole core with the tert-butyl substituent at the 3-position. The condensation is a critical step that requires careful control of reaction conditions such as temperature, solvent, and stoichiometry to ensure high yield and purity of the oxadiazole intermediate.

Coupling with Cyclohexan-1-amine

Following the formation of the oxadiazole ring, the next step involves coupling this intermediate with cyclohexan-1-amine. This reaction typically proceeds via nucleophilic substitution or amide bond formation, depending on the specific functional groups present on the oxadiazole intermediate. The coupling reaction conditions—such as choice of solvent, temperature, and catalyst—are optimized to facilitate efficient bond formation while minimizing side reactions.

Conversion to Hydrochloride Salt

The final step in the preparation is the conversion of the free amine compound to its hydrochloride salt. This is commonly achieved by treating the amine with hydrochloric acid under controlled conditions. The salt formation improves the compound's solubility and stability, which is beneficial for handling, storage, and further applications.

Detailed Synthesis Data

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Oxadiazole ring formation | tert-butylhydrazine + carbonyl compound | Formation of 3-tert-butyl-1,2,4-oxadiazole intermediate | Requires controlled condensation |

| Coupling with cyclohexan-1-amine | Reaction of oxadiazole intermediate with cyclohexan-1-amine | Formation of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | Optimized for yield and purity |

| Hydrochloride salt formation | Treatment with HCl | Formation of hydrochloride salt | Enhances solubility and stability |

Research Findings and Notes

- The synthesis route emphasizes modular steps allowing for potential structural modifications at the oxadiazole ring or the amine moiety.

- The choice of tert-butylhydrazine is crucial for introducing the tert-butyl substituent, which influences the compound’s physicochemical properties.

- The hydrochloride salt form is preferred for research use due to improved handling characteristics.

- Safety precautions are necessary during synthesis and handling as the compound may exhibit irritant properties. Use of gloves, goggles, and working in a well-ventilated environment is recommended.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position under specific conditions. Reactions typically involve displacement of the oxadiazole’s electron-deficient carbon with nucleophiles such as amines or thiols. For example:

-

Amination : Reaction with primary amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields substituted amidine derivatives .

-

Thiolation : Treatment with thiophenol in the presence of a base (e.g., K₂CO₃) produces thioether-linked analogs .

Acid-Base Reactions Involving the Amine Group

The primary amine, stabilized as a hydrochloride salt, participates in acid-base equilibria:

-

Deprotonation : In basic media (pH > 10), the amine is deprotonated, enabling subsequent alkylation or acylation .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides .

Cyclohexane Ring Functionalization

The cyclohexyl group undergoes stereoselective modifications:

-

Oxidation : Catalytic hydrogenation with Pd/C under H₂ gas reduces the cyclohexane ring to a chair conformation-stabilized product.

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the cyclohexane’s 1,2-position .

Key Reagents and Conditions

Stability and Reactivity Considerations

-

pH Sensitivity : The oxadiazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming carboxylic acid derivatives .

-

Thermal Stability : Decomposes above 200°C, releasing tert-butyl isocyanate and cyclohexanamine fragments .

-

Solvent Compatibility : Stable in aprotic solvents (THF, DMF) but reacts with alcohols at elevated temperatures .

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors via HATU-mediated coupling with carboxylic acids (e.g., pyridine-2-carboxylic acid) .

Ligand Design

The oxadiazole’s nitrogen atoms coordinate transition metals (e.g., Pd, Cu), enabling applications in catalysis .

Comparative Reactivity Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 259.78 g/mol. Its structure features a cyclohexane ring substituted with a tert-butyl group and an oxadiazole moiety, which is significant for its chemical reactivity and biological activity.

Chemistry

In organic synthesis, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride serves as a versatile building block for creating more complex molecules. Its oxadiazole ring facilitates various chemical reactions such as:

- Oxidation : The compound can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The amine group allows for nucleophilic substitution reactions.

Biology

Research indicates that this compound may have significant biological activities. Studies have focused on its interactions with enzymes and receptors, suggesting potential applications in drug development. The oxadiazole ring's bioisosteric properties allow it to mimic other functional groups in biological systems, enhancing its utility in medicinal chemistry.

Medicine

Ongoing investigations are exploring the compound's potential as a pharmaceutical intermediate. Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases or conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various formulations in chemical manufacturing.

A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzyme targets. The results indicated that the compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and catalyst choice. The study demonstrated that adjusting these parameters could significantly improve yield and purity, making it more feasible for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, which allow it to mimic the behavior of other functional groups in biological systems . This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,2,4-oxadiazole scaffold, substituted cycloalkane amines, or related functional groups. Key differences in substituents, synthesis, and physicochemical properties are highlighted.

Substituent Variations on the Oxadiazole Ring

1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine Hydrochloride

- Structure : The tert-butyl group is replaced with a thiophene ring at the 3-position of the oxadiazole.

- Molecular Formula : C₁₂H₁₄ClN₃OS (thiophene contributes sulfur)

- Purity : 90% (lower than tert-butyl analog, possibly due to synthetic challenges with thiophene) .

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

- Structure : A methoxyphenyl group replaces tert-butyl, and the cyclohexane is replaced with a methyl group.

- Application : Intermediate for acrylamide derivatives targeting oncogenic K-Ras (e.g., S1-21N in ).

- Synthesis : Reacted with acryloyl chloride in acetonitrile (ACN) with triethylamine (TEA) as a base .

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine Dihydrochloride

Structural Analogues with Varied Cycloalkane Rings

Key Observations :

- Increasing cycloalkane size (cycloheptane vs. cyclohexane) increases molecular weight but may reduce bioavailability due to higher lipophilicity.

Functional Group Comparisons

- Tert-butyl vs.

- Amine Salts : Hydrochloride salts improve crystallinity and solubility in polar solvents, critical for pharmacokinetic studies .

Biological Activity

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₁₂H₂₂ClN₃O

- Molecular Weight : 259.78 g/mol

- CAS Number : 1423025-90-4

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : Achieved through cycloaddition reactions.

- Substitution Reactions : Involves introducing the tert-butyl group.

- Cyclohexane Ring Formation : Utilizes standard organic synthesis techniques, including hydrogenation reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The oxadiazole ring exhibits bioisosteric properties, allowing it to mimic other functional groups in biological systems. This interaction can influence various enzymatic pathways and receptor activities.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in anticancer applications.

Case Study: Anticancer Activity

In a study focused on derivatives of oxadiazole compounds, it was found that certain oxadiazole derivatives displayed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells. The study utilized the MTT assay to determine cell viability and calculated the IC₅₀ values for different compounds:

| Compound | IC₅₀ (MDA-MB-231) | IC₅₀ (KCL-22) | IC₅₀ (HeLa) |

|---|---|---|---|

| 3a | 9.3 | 13.6 | 12.3 |

| 3b | 6.3 | 8.3 | 9.6 |

| 3c | 5.0 | 7.0 | 8.0 |

These findings suggest that modifications in the structure significantly affect the anticancer potency of the compounds .

Comparative Analysis

When compared to other similar compounds such as 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride and (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, the unique cyclohexane structure in our compound appears to enhance its biological activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride, and how can intermediates be characterized?

- Methodology : The compound’s core structure (1,2,4-oxadiazole) is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, tert-butyl-substituted oxadiazoles can be prepared using tert-butyl nitrile derivatives in the presence of hydroxylamine . Intermediate characterization should include:

- NMR Spectroscopy : Confirm regioselectivity of the oxadiazole ring (e.g., distinguishing 3- vs. 5-substitution via - and -NMR shifts).

- Mass Spectrometry (MS) : Verify molecular weight and purity of intermediates.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns, as demonstrated for analogous triazole derivatives .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Methodology :

- Storage : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the oxadiazole ring. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products.

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and fume hoods during handling. Waste must be segregated for professional disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Methodology :

- Dose-Response Analysis : Conduct assays across a broad concentration range (e.g., 0.1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds.

- Target-Specific Assays : Use enzymatic assays (e.g., bacterial dihydrofolate reductase inhibition) to isolate mechanisms from general cytotoxicity .

- Structural Modifications : Compare activity of analogs (e.g., replacing tert-butyl with aryl groups) to identify pharmacophores responsible for selectivity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes). Validate with co-crystallized ligands from structural databases (PDB) .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes.

- QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors to optimize lead compounds .

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

- Methodology :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., ZnCl) to enhance cyclization efficiency .

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Purification : Use preparative HPLC with gradient elution (ACN/HO + 0.1% TFA) to isolate high-purity batches (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.